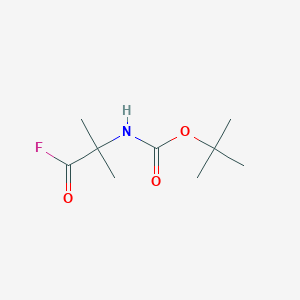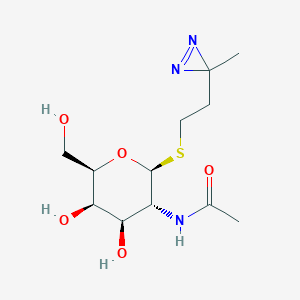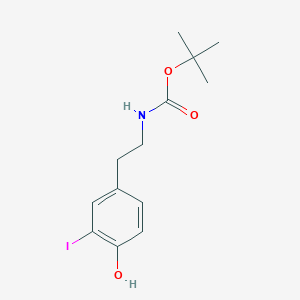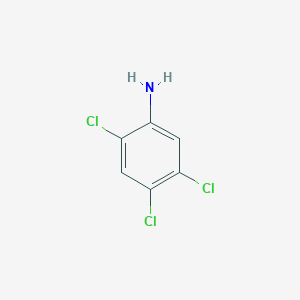![molecular formula C19H32O7 B140212 4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one CAS No. 135743-11-2](/img/structure/B140212.png)
4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as tocotrienol, which is a member of the vitamin E family. Tocotrienol has been found to possess various biological and physiological effects, making it a potential candidate for the development of new drugs and treatments.
Mechanism Of Action
The mechanism of action of tocotrienol is still not fully understood. However, it has been suggested that tocotrienol exerts its effects by modulating various signaling pathways in the body. Tocotrienol has been found to inhibit the activity of various enzymes and transcription factors that are involved in the development of various diseases.
Biochemical And Physiological Effects
Tocotrienol has been found to possess various biochemical and physiological effects. It has been found to possess antioxidant properties, which help to protect the body against oxidative stress. Tocotrienol has also been found to possess anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, tocotrienol has been found to possess anti-cancer properties, which help to prevent the growth and spread of cancer cells.
Advantages And Limitations For Lab Experiments
Tocotrienol has several advantages for lab experiments. It is readily available and can be synthesized or isolated from natural sources. Tocotrienol is also stable and can be stored for extended periods without degradation. However, tocotrienol has some limitations for lab experiments. It is relatively expensive, and large quantities may be required for some experiments.
Future Directions
The potential applications of tocotrienol in various fields have led to several future directions for research. One area of future research is the development of new drugs and treatments based on tocotrienol. Another area of future research is the investigation of the mechanisms of action of tocotrienol. Additionally, future research may focus on the potential applications of tocotrienol in the food industry and as a dietary supplement.
Conclusion:
In conclusion, tocotrienol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Tocotrienol possesses various biological and physiological effects, making it a potential candidate for the development of new drugs and treatments. Tocotrienol has several advantages for lab experiments, but it also has some limitations. Future research may focus on the development of new drugs and treatments based on tocotrienol, investigation of the mechanisms of action of tocotrienol, and potential applications of tocotrienol in the food industry and as a dietary supplement.
Synthesis Methods
Tocotrienol can be synthesized through various methods, including chemical synthesis and isolation from natural sources. Chemical synthesis involves the use of organic compounds and solvents to create tocotrienol. Isolation from natural sources involves the extraction of tocotrienol from various plant sources, including palm oil, rice bran, and barley.
Scientific Research Applications
Tocotrienol has been the subject of extensive scientific research due to its potential applications in various fields. In the medical field, tocotrienol has been found to possess anti-cancer, anti-inflammatory, and neuroprotective properties. It has also been found to be effective in the treatment of cardiovascular diseases, diabetes, and osteoporosis.
properties
CAS RN |
135743-11-2 |
|---|---|
Product Name |
4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one |
Molecular Formula |
C19H32O7 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-[(5R)-2,6,6-trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one |
InChI |
InChI=1S/C19H32O7/c1-10-5-8-14(19(3,4)12(10)7-6-11(2)21)26-18-17(24)16(23)15(22)13(9-20)25-18/h13-18,20,22-24H,5-9H2,1-4H3/t13-,14-,15-,16+,17-,18+/m1/s1 |
InChI Key |
PCUDAQRRXUJHQH-OBRKIGFESA-N |
Isomeric SMILES |
CC1=C(C([C@@H](CC1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)CCC(=O)C |
SMILES |
CC1=C(C(C(CC1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)CCC(=O)C |
Canonical SMILES |
CC1=C(C(C(CC1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



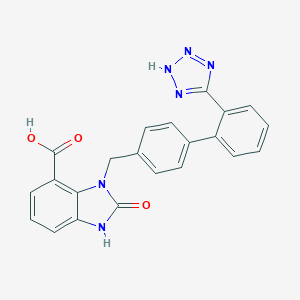
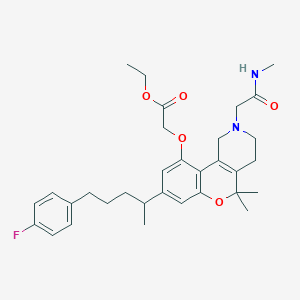
![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)
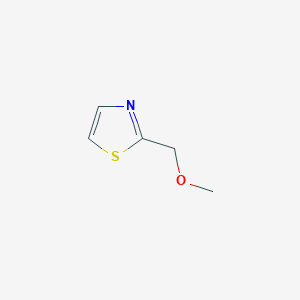
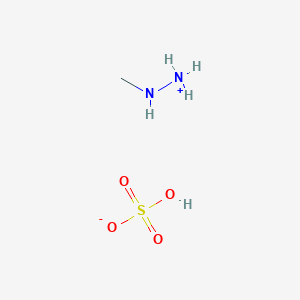
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)
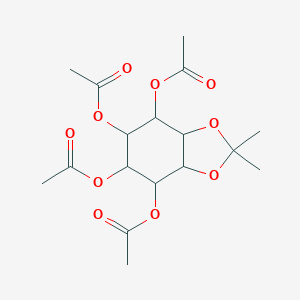
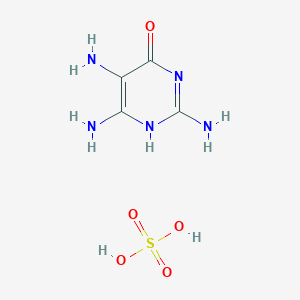
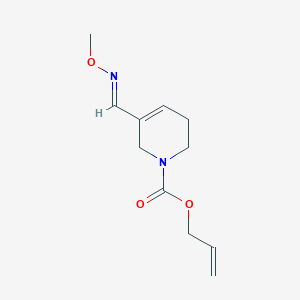
![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)
